3-Methyl-5-(trifluoromethoxy)aniline
Overview
Description
3-Methyl-5-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C8H8F3NO . It is a liquid at ambient temperature . The IUPAC name for this compound is 3-methyl-5-(trifluoromethoxy)phenylamine .
Molecular Structure Analysis
The molecular weight of 3-Methyl-5-(trifluoromethoxy)aniline is 191.15 . The InChI code for this compound is 1S/C8H8F3NO/c1-5-2-6(12)4-7(3-5)13-8(9,10)11/h2-4H,12H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methyl-5-(trifluoromethoxy)aniline are not detailed in the sources retrieved, it is known that trifluoromethoxy anilines can be used as reactants in various chemical syntheses .Physical And Chemical Properties Analysis
3-Methyl-5-(trifluoromethoxy)aniline is a liquid at ambient temperature . The flash point of this compound is 73/1mm .Scientific Research Applications
Synthesis and Derivative Production
3-Methyl-5-(trifluoromethoxy)aniline derivatives exhibit promising pharmacological and biological properties, making their synthesis a focal point in organic chemistry. A user-friendly protocol details the synthesis of such derivatives, employing Togni reagent II, highlighting their potential as building blocks for pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016). The process of metalation, particularly with trifluoromethoxy-substituted anilines, forms the backbone for structural elaboration in organic synthesis, enabling the creation of complex structures like benzodiazepines (Leroux, Castagnetti, & Schlosser, 2003).
Pesticide Synthesis
A novel method has been developed for synthesizing methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate for various high-quality pesticides. This method offers nearly quantitative yields and is considered environmentally friendly and cost-effective, making it valuable in pesticide production, particularly in indoxacarb manufacturing (Zhang, Zhang, & Sun, 2011).
Organic Compound Synthesis
5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for antitumor agent nilotinib, was synthesized using an innovative method involving fluorination and substitution processes, demonstrating the chemical's versatility in creating medically relevant compounds (Shijing, 2013).
Catalysis and Material Science
3,5-Bis(trifluoromethyl)aniline serves as a monodentate transient directing group for palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes, leading to the formation of fluorenones. This showcases its role in facilitating complex chemical transformations and material synthesis (Wang et al., 2019).
Safety And Hazards
Future Directions
While specific future directions for 3-Methyl-5-(trifluoromethoxy)aniline are not mentioned in the sources retrieved, it is known that fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . Therefore, it can be inferred that the study and application of fluorine-containing compounds like 3-Methyl-5-(trifluoromethoxy)aniline will continue to be an area of interest in the future.
properties
IUPAC Name |
3-methyl-5-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-6(12)4-7(3-5)13-8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXWNLUZPMBTHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trifluoromethoxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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